3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class This compound is characterized by the presence of an amino group at the 3rd position, a trifluoromethyl group at the 8th position, and a carboxylic acid group at the 2nd position of the imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a precursor for trifluoroacetonitrile. This precursor undergoes a [3+2] cycloaddition reaction with pyridinium ylide to form the imidazo[1,2-a]pyridine core . Another approach involves a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable processes that ensure high yields and purity. The use of microwave-assisted one-pot Ugi-type multi-component reactions has been employed to synthesize a library of 3-amino-imidazo[1,2-a]pyridines . These methods are advantageous due to their efficiency and ability to produce large quantities of the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a glutamine synthetase inhibitor, it binds to the enzyme’s active site, preventing the conversion of glutamate to glutamine. This inhibition disrupts the nitrogen metabolism in Mycobacterium tuberculosis, leading to the bacterium’s death .
Comparison with Similar Compounds
Similar Compounds
3-Amino-imidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a]pyridine core but differ in the substituents attached to the core structure.
2-Trifluoromethyl imidazo[1,2-a]pyridines: These compounds have a trifluoromethyl group at the 2nd position instead of the 8th position.
Uniqueness
3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 8th position enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C9H6F3N3O2 |
---|---|
Molecular Weight |
245.16 g/mol |
IUPAC Name |
3-amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6F3N3O2/c10-9(11,12)4-2-1-3-15-6(13)5(8(16)17)14-7(4)15/h1-3H,13H2,(H,16,17) |
InChI Key |
OPPDCISKWWHNSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2C(=C1)C(F)(F)F)C(=O)O)N |
Origin of Product |
United States |
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